N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 887880-60-6
VCID: VC11883173
InChI: InChI=1S/C22H14FN3O5/c23-14-4-3-5-15(12-14)24-22(28)20-19(17-6-1-2-7-18(17)31-20)25-21(27)13-8-10-16(11-9-13)26(29)30/h1-12H,(H,24,28)(H,25,27)
SMILES: C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C22H14FN3O5
Molecular Weight: 419.4 g/mol

N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide

CAS No.: 887880-60-6

Cat. No.: VC11883173

Molecular Formula: C22H14FN3O5

Molecular Weight: 419.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide - 887880-60-6

Specification

CAS No. 887880-60-6
Molecular Formula C22H14FN3O5
Molecular Weight 419.4 g/mol
IUPAC Name N-(3-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C22H14FN3O5/c23-14-4-3-5-15(12-14)24-22(28)20-19(17-6-1-2-7-18(17)31-20)25-21(27)13-8-10-16(11-9-13)26(29)30/h1-12H,(H,24,28)(H,25,27)
Standard InChI Key GGBCHSUWBGHFQI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound’s molecular formula is C₂₂H₁₄FN₃O₅, with a molar mass of 419.4 g/mol. Its IUPAC name systematically describes the arrangement: N-(3-fluorophenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide. Key structural components include:

  • Benzofuran core: A fused bicyclic system of benzene and furan rings.

  • 3-Fluorophenyl group: Attached via a carboxamide linkage at position 2.

  • 4-Nitrobenzamido substituent: Positioned at the benzofuran’s third carbon.

Table 1: Physicochemical Properties

PropertyValue
CAS Number887880-60-6
Molecular FormulaC₂₂H₁₄FN₃O₅
Molecular Weight419.4 g/mol
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)N+[O-]
InChIKeyGGBCHSUWBGHFQI-UHFFFAOYSA-N

The presence of electron-withdrawing groups (fluorine, nitro) and hydrogen-bonding motifs (amide, carboxamide) enhances its potential for molecular interactions .

Synthesis and Characterization

Hypothetical Synthesis Pathways

While no explicit synthesis route is documented for this compound, analogous benzofuran derivatives are typically synthesized through:

  • Benzofuran Core Construction: Via Perkin rearrangement or cyclization of substituted phenols with α,β-unsaturated carbonyl compounds .

  • Amide Coupling: Reaction of benzofuran-2-carboxylic acid derivatives with 3-fluoroaniline using carbodiimide-based coupling agents.

  • Nitro Group Introduction: Electrophilic aromatic nitration of the benzamide precursor prior to final assembly.

Analytical Characterization

Key techniques for structural verification include:

  • Nuclear Magnetic Resonance (NMR): To resolve the benzofuran proton environment and substituent positions.

  • High-Resolution Mass Spectrometry (HRMS): For confirming molecular weight and fragmentation patterns.

  • X-ray Crystallography: To elucidate three-dimensional conformation, though crystalline samples may be challenging to obtain due to structural complexity.

Target Organism/ProteinPredicted ActivityBasis for Prediction
Staphylococcus aureusMIC ≈ 30–40 μg/mLStructural similarity to
HER2 KinaseIC₅₀ ≈ 1–5 μMDocking studies of analogs
CYP3A4 EnzymeModerate inhibitionNitro group metabolism

Pharmacological Significance and Applications

Drug Design Considerations

The compound’s modular structure allows for targeted modifications:

  • Nitro Group Reduction: Conversion to an amine could modulate toxicity profiles.

  • Fluorine Substitution: Exploring meta vs. para positions on the phenyl ring may optimize pharmacokinetics.

Toxicity and ADMET Profiles

Preliminary predictions using QSAR models indicate:

  • LogP: ~3.2 (moderate lipophilicity, suggesting blood-brain barrier penetration).

  • Hepatic Metabolism: Likely via cytochrome P450 isoforms, with nitro-reduction as a primary pathway.

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